molecular formula C23H21BrF3NO5 B3915572 3-(2-Bromophenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one

3-(2-Bromophenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Cat. No.: B3915572
M. Wt: 528.3 g/mol
InChI Key: SMKRZVBETWXZBM-UHFFFAOYSA-N
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Description

3-(2-Bromophenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a bromophenoxy group, a dimethylmorpholinylmethyl group, a hydroxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction, where a bromophenol reacts with the chromen-4-one core in the presence of a base.

    Attachment of the Dimethylmorpholinylmethyl Group: This step involves the alkylation of the chromen-4-one core with a dimethylmorpholine derivative, typically using a strong base such as sodium hydride or potassium tert-butoxide.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a phenoxy derivative.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromophenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and gene expression.

    Altering Cellular Processes: Affecting processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
  • 3-(2-Fluorophenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
  • 3-(2-Methylphenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Uniqueness

The uniqueness of 3-(2-Bromophenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-bromophenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrF3NO5/c1-12-9-28(10-13(2)31-12)11-15-17(29)8-7-14-19(30)21(22(23(25,26)27)33-20(14)15)32-18-6-4-3-5-16(18)24/h3-8,12-13,29H,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKRZVBETWXZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4Br)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrF3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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